L-Seryl-L-alanyl-L-threonylglycine
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Overview
Description
L-Seryl-L-alanyl-L-threonylglycine is a peptide compound composed of four amino acids: serine, alanine, threonine, and glycine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-threonylglycine typically involves the stepwise coupling of the amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (serine) to a solid resin. Subsequent amino acids (alanine, threonine, and glycine) are added sequentially through peptide bond formation using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often include a protected environment to prevent side reactions, with temperatures maintained around room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated synthesizers to enhance efficiency and reproducibility. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often use reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further studies or applications.
Scientific Research Applications
L-Seryl-L-alanyl-L-threonylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine
- L-Seryl-L-valyl-L-alanylglycyl-L-alanyl-L-threonylglycine
Uniqueness
L-Seryl-L-alanyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
798540-31-5 |
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Molecular Formula |
C12H22N4O7 |
Molecular Weight |
334.33 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O7/c1-5(15-11(22)7(13)4-17)10(21)16-9(6(2)18)12(23)14-3-8(19)20/h5-7,9,17-18H,3-4,13H2,1-2H3,(H,14,23)(H,15,22)(H,16,21)(H,19,20)/t5-,6+,7-,9-/m0/s1 |
InChI Key |
ZKTDZDDTZNWAOA-XQXXSGGOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CO)N)O |
Origin of Product |
United States |
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